AC260584
Overview
Description
AC-260584 is a chemical compound known for its role as an allosteric agonist of the muscarinic M1 receptor. This compound has garnered significant attention in the field of neuropharmacology due to its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with neurological disorders such as Alzheimer’s disease and schizophrenia .
Scientific Research Applications
AC-260584 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptor agonists.
Biology: Employed in research to understand the role of muscarinic receptors in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating cognitive impairments and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors
Mechanism of Action
The compound is an agonist of the M1/M4 muscarinic acetylcholine receptors . It has been shown to reverse amphetamine-, MK801-, and scopolamine-induced abnormalities of latent inhibition . This suggests that it may have potential efficacy against positive symptoms of schizophrenia . It also alleviated MK801-induced abnormally persistent latent inhibition, suggesting potential efficacy against negative/cognitive symptoms .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-260584 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for AC-260584 are not widely documented, the synthesis typically follows standard organic synthesis protocols. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-260584 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
AC-42: Another muscarinic M1 receptor agonist with similar pharmacological properties.
Clozapine: An antipsychotic drug that also acts on muscarinic receptors but has a broader receptor profile.
N-Desmethylclozapine: A metabolite of clozapine with activity on muscarinic receptors
Uniqueness
AC-260584 is unique due to its high selectivity for the muscarinic M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5). This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for cognitive enhancement .
Properties
IUPAC Name |
4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKMLKESHKOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560083-42-3 | |
Record name | AC-260584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-260584 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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